molecular formula C14H13ClN2O B5712162 N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide

N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide

Cat. No. B5712162
M. Wt: 260.72 g/mol
InChI Key: SVIGACCCRFBKMR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as cannabinoid receptor antagonists, which are being investigated for their potential use in the treatment of a variety of medical conditions.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide works by blocking the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and other physiological processes. By blocking this receptor, N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide can reduce pain and other symptoms associated with various medical conditions.
Biochemical and Physiological Effects:
In addition to its effects on pain, N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation, improve insulin sensitivity, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide in lab experiments is that it is a highly specific and potent cannabinoid receptor antagonist. This allows researchers to study the effects of blocking this receptor in a more precise and controlled manner. However, one limitation of using this compound is that it may have off-target effects on other receptors or physiological processes, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide. One area of interest is in the treatment of addiction and substance abuse disorders, as the cannabinoid system has been implicated in these conditions. Other potential applications include the treatment of obesity, metabolic disorders, and neurological disorders such as epilepsy and multiple sclerosis.
In conclusion, N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide is a promising compound with potential therapeutic applications in a variety of medical conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an important area of research for the scientific community. Future research will continue to explore the potential uses of this compound in the treatment of various medical conditions.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide involves the reaction of 5-chloro-2-pyridinylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. One of the most promising areas of research is in the treatment of pain, particularly chronic pain. Studies have shown that N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide can effectively reduce pain in animal models of neuropathic pain and inflammatory pain.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-2-4-11(5-3-10)8-14(18)17-13-7-6-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIGACCCRFBKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide

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